molecular formula C11H8Br2N2O2 B1241399 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide

2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide

Cat. No. B1241399
M. Wt: 360 g/mol
InChI Key: BQLDGDMKDYAGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide is an anilide.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Formation of Derivatives

    2-Cyano-N-(2,5-dibromophenyl)-3-oxobutanamide is utilized in forming various chemical derivatives. For instance, its reaction with 4-phenylbut-3-en-2-one and 3-aryl-2-cyanoprop-2-enamides results in di-, tetra-, and hexa-hydropyridin-2-one derivatives under different experimental conditions (O'Callaghan et al., 1997). Additionally, its reaction with methyl 3-oxobutanoate leads to the formation of various pyridine and piperidine derivatives, as demonstrated by O'Callaghan et al. in 1999 (O'Callaghan et al., 1999).

  • Synthesis of Bicyclohexanones

    N-Propenyl-3-oxobutanamides, including derivatives of 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide, undergo manganese(III)-induced oxidative intramolecular cyclization to produce 3-azabicyclohexan-2-ones. This reaction, explored by Asahi and Nishino, highlights its potential in synthesizing complex organic structures (Asahi & Nishino, 2009).

  • Hydrogen Bonding Studies

    Studies on N-aryl-2-chloro-3-oxobutanamides, which are structurally related to 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide, have provided insights into intra- and intermolecular hydrogen bonding. This understanding is crucial in the field of crystallography and molecular design (Frohberg et al., 2002).

Biological Applications

  • Toxicity Assessment

    In a study by Razzaghi-Asl et al., the toxicity of 3-oxobutanamide derivatives, including 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide, was assessed against human lymphocytes and mitochondria. This study provides valuable insights into the safety profile of these compounds (Razzaghi-Asl et al., 2017).

  • Antibacterial Activities

    A study on similar compounds, such as 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, revealed promising antibacterial activities. This suggests potential antibacterial applications for 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide derivatives (Shu-jun, 2006).

Industrial Applications

  • Corrosion Inhibition: Research on acrylamide derivatives, including compounds structurally related to 2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide, has been conducted to explore their effectiveness as corrosion inhibitors in nitric acid solutions of copper. This research provides a basis for industrial applications in corrosion prevention (Abu-Rayyan et al., 2022).

properties

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360 g/mol

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,8H,1H3,(H,15,17)

InChI Key

BQLDGDMKDYAGNE-UHFFFAOYSA-N

SMILES

CC(=O)C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br

Canonical SMILES

CC(=O)C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(2,5-dibromophenyl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.